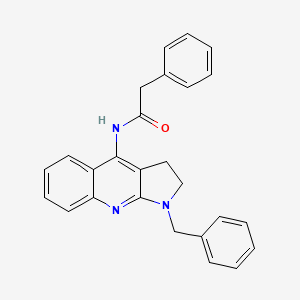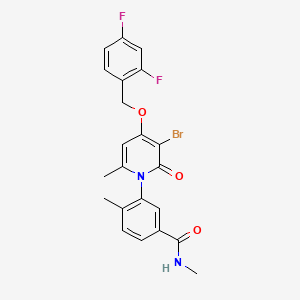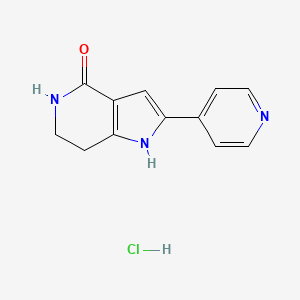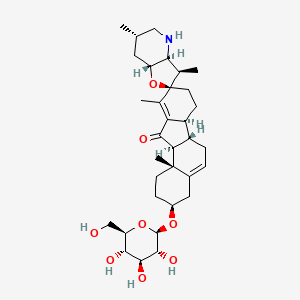
Pseudojervine
Overview
Description
Pseudojervine is a glycoalkaloid that has been found in plants . It has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models . It also has cytotoxic effects on cancer cells in vitro .
Synthesis Analysis
There are limited studies on alkaloid synthesis and its metabolic pathways in plants . To elucidate the alkaloid pathway and identify novel biosynthetic enzymes and compounds, transcriptome and metabolome profiling has been conducted in leaves and roots .Molecular Structure Analysis
This compound has a molecular formula of C33H49NO8 . Its molecular weight is 587.74 . It has 15 defined stereocentres .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 766.2±60.0 °C at 760 mmHg . The vapour pressure is 0.0±5.9 mmHg at 25°C . The enthalpy of vaporization is 127.2±6.0 kJ/mol . The flash point is 417.2±32.9 °C . The index of refraction is 1.616 . The molar refractivity is 154.6±0.4 cm3 . It has 9 H bond acceptors and 5 H bond donors .Scientific Research Applications
Steroidal Alkaloids and Compound Isolation
Pseudojervine is a known glycoalkaloid that has been isolated from various plants like Veratrum album and Veratrum viride. It is identified alongside other alkaloids through extensive spectroscopic investigations, highlighting its significance in the study of natural steroidal alkaloids (Atta-ur-rahman et al., 1996); (K. A. Sayed et al., 1996).
Pharmacological Properties
This compound, alongside other veratrum alkaloids like veratramine and jervine, exhibits pharmacological properties, especially in relation to cardiac function. These alkaloids have been studied for their selective antagonistic action on the cardio-accelerator effects of sympathomimetic amines (O. Krayer & L. H. Briggs, 1950); (O. Krayer, 1950).
Analytical and Pharmacokinetic Studies
Analytical methods have been developed for the quantitative determination of this compound in biological samples, which is essential for pharmacokinetic studies. This includes studies on the distribution, metabolism, and excretion of this compound in animal models (Jianbo Chen et al., 2018).
Seasonal Variation in Alkaloid Content
Research has also been conducted on the seasonal variation of steroidal alkaloids, including this compound, in plants like Veratrum dahuricum. Such studies are crucial for understanding the optimal harvesting time for medicinal plants and ensuring consistency in the quality of plant-derived medicines (Jian Tang et al., 2008).
Antitumor and Antiplatelet Activities
This compound, along with other alkaloids from Veratrum dahuricum, has been evaluated for its antitumor and antiplatelet activities. This highlights its potential in developing novel therapeutic agents for treating various diseases (Jian Tang et al., 2009).
Mechanism of Action
Target of Action
Pseudojervine is a glycoalkaloid that primarily targets platelets . Platelets play a crucial role in blood clotting and wound healing. This compound exhibits a feeble inhibitory activity against platelet aggregation .
Mode of Action
It is known to inhibit platelet aggregation . This suggests that this compound may interact with receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.
Biochemical Pathways
Given its inhibitory effect on platelet aggregation, it is likely that this compound impacts the pathways involved in blood coagulation and thrombus formation .
Pharmacokinetics
A high-performance liquid chromatography method has been developed for the simultaneous determination of this compound and other steroidal alkaloids . This suggests that it is possible to monitor the levels of this compound in biological samples, which could aid in future pharmacokinetic studies.
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.
Future Directions
Biochemical Analysis
Biochemical Properties
Pseudojervine plays a role in biochemical reactions, particularly in the process of platelet aggregation
Cellular Effects
Its role in inhibiting platelet aggregation suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDDNUKNMMWBD-VPLHBGEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36069-05-3 | |
| Record name | Pseudojervine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36069-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudojervine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOJERVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



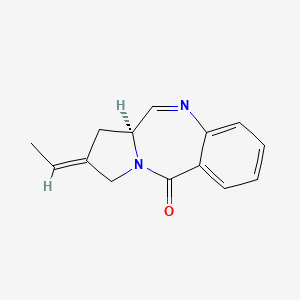
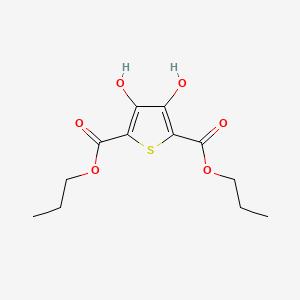


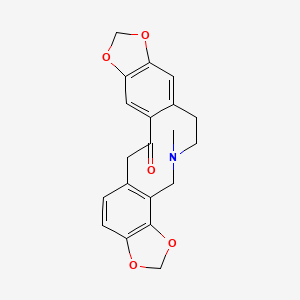
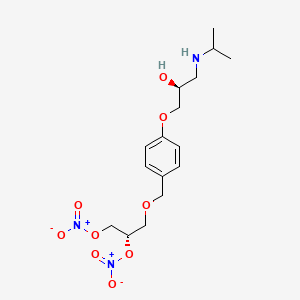
![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)

